molecular formula C9H9N3O3S B14809491 2-Cyano-5-cyclopropoxypyridine-4-sulfonamide

2-Cyano-5-cyclopropoxypyridine-4-sulfonamide

Cat. No.: B14809491
M. Wt: 239.25 g/mol
InChI Key: PADILXIJJLQSQD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-cyclopropoxypyridine-4-sulfonamide typically involves the reaction of thiols with amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, streamlining the synthetic route and reducing waste generation . The reaction conditions often involve oxidative coupling, which is a highly efficient and environmentally friendly process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidative coupling reactions. The use of readily available low-cost commodity chemicals such as thiols and amines makes this method economically viable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-cyclopropoxypyridine-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions can vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions can include various derivatives of this compound, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-Cyano-5-cyclopropoxypyridine-4-sulfonamide involves its interaction with specific molecular targets and pathways. This inhibition disrupts bacterial DNA synthesis, leading to the antibacterial effects of sulfonamides .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 2-Cyano-5-cyclopropoxypyridine-4-sulfonamide include other sulfonamides such as sulfamethazine and sulfadiazine .

Uniqueness

What sets this compound apart from other sulfonamides is its unique structure, which includes a cyano group and a cyclopropoxy group attached to the pyridine ring. This unique structure may confer specific chemical and biological properties that are distinct from other sulfonamides .

Properties

Molecular Formula

C9H9N3O3S

Molecular Weight

239.25 g/mol

IUPAC Name

2-cyano-5-cyclopropyloxypyridine-4-sulfonamide

InChI

InChI=1S/C9H9N3O3S/c10-4-6-3-9(16(11,13)14)8(5-12-6)15-7-1-2-7/h3,5,7H,1-2H2,(H2,11,13,14)

InChI Key

PADILXIJJLQSQD-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(N=C2)C#N)S(=O)(=O)N

Origin of Product

United States

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